molecular formula C10H9Cl2N3O2 B067841 6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE CAS No. 178619-89-1

6,7-DICHLORO-2,3-DIMETHOXYQUINOXALIN-5-AMINE

Cat. No.: B067841
CAS No.: 178619-89-1
M. Wt: 274.1 g/mol
InChI Key: QCXRMHQLFIXXOV-UHFFFAOYSA-N
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Description

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by its unique structure, which includes two chlorine atoms and two methoxy groups attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with appropriate reagents. One common method includes the use of 2,3-dichloroquinoxaline as a substrate for nucleophilic aromatic substitution reactions. The reaction with 6-aminothiouracil in ethanol and triethylamine (TEA) results in the formation of 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles and cost-effective methods is emphasized to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, triethylamine, and phosphorous oxychloride. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures and subsequent purification steps to isolate the desired product .

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological and pharmacological properties .

Scientific Research Applications

5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.

    Medicine: It is being investigated for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-6,7-dichloro-2,3-dimethoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects .

Properties

CAS No.

178619-89-1

Molecular Formula

C10H9Cl2N3O2

Molecular Weight

274.1 g/mol

IUPAC Name

6,7-dichloro-2,3-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C10H9Cl2N3O2/c1-16-9-10(17-2)15-8-5(14-9)3-4(11)6(12)7(8)13/h3H,13H2,1-2H3

InChI Key

QCXRMHQLFIXXOV-UHFFFAOYSA-N

SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

Canonical SMILES

COC1=NC2=CC(=C(C(=C2N=C1OC)N)Cl)Cl

Synonyms

6,7-DICHLOOR-2,3-DIMETHOXYCHINOXALINE-5-YLAMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium methoxide (25% solution in methanol, 274 ml, 1.28 mol) was added to a suspension of 5-amino-2,3,6,7-tetrachloroquinoxaline (72.4 g, 0.256 mol) in dry methanol (1 l) and the resulting mixture was heated at reflux for 30 minutes. The mixture was cooled, concentrated under reduced pressure, and the residue partitioned between water and ethyl acetate (total of 8 l). The organic solution was dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by trituration with methanol, followed by dissolution in dichloromethane (2 l) and filtration. The filtrate was concentrated under reduced pressure to give 5-amino-6,7-dichloro-2,3-dimethoxy-quinoxaline as a yellow solid (55.0 g, 79%).
Name
sodium methoxide
Quantity
274 mL
Type
reactant
Reaction Step One
Quantity
72.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline (20 g, 0.066 mol) and 5% w/w palladium-on-carbon (50% wet) (1.2 g) were suspended in a mixture of tetrahydrofuran (0.12 L) and ethyl acetate (0.12 L). The mixture was hydrogenated at 60° C. and 414 kPa (60 psi) for 22 hours, cooled, diluted with dichloromethane (0.48 L) and the catalyst removed by filtration through celite (trade mark) filter aid. The solution was concentrated under reduced pressure with the gradual addition of toluene. The mixture was then filtered and the solid was washed with toluene (20 ml) to give the title compound as a brown solid (14.2 g, 78%), m.p. 182-4° C.
Name
6,7-Dichloro-2,3-dimethoxy-5-nitroquinoxaline
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
0.12 L
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0.48 L
Type
solvent
Reaction Step Two
Yield
78%

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